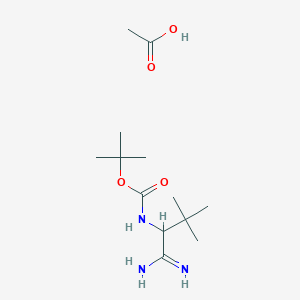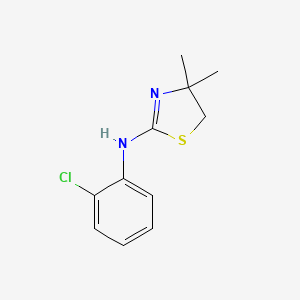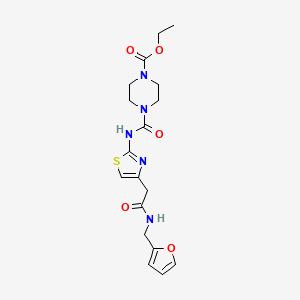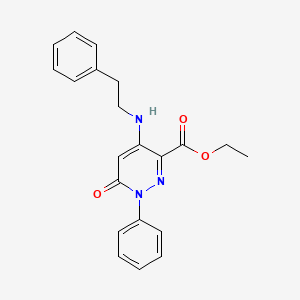
Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate” is a complex organic compound. It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound . 1,3,4-Thiadiazoles have been studied for their wide range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-thiadiazole ring, possibly through the reaction of a thiosemicarbazide with a suitable electrophile . The piperidine ring could be introduced through a variety of methods, including the reaction of a suitable amine with a halogenated compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazole and piperidine rings, along with the methyl and benzoate groups . The exact structure would depend on the specific arrangement of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the 1,3,4-thiadiazole and piperidine rings, as well as the methyl and benzoate groups . The thiadiazole ring, in particular, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,3,4-thiadiazole and piperidine rings, as well as the methyl and benzoate groups . For example, the compound might exhibit solubility in organic solvents due to the presence of these groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate has been investigated for its antimicrobial potential. In a study by Kamel et al., several 1,3,4-thiadiazole derivatives were synthesized and tested against bacterial strains such as E. coli, B. mycoides, and the fungal strain C. albicans. Notably, four compounds exhibited superior antimicrobial activity .
Drug Delivery Systems
The ester functionality in this compound could make it suitable for drug delivery applications. Researchers might explore its use as a prodrug or incorporate it into nanocarriers for targeted drug delivery .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-18-19-16(23-12)14-7-9-20(10-8-14)11-13-3-5-15(6-4-13)17(21)22-2/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIGZAIJYOUAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B2615375.png)
![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)


![(3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2615382.png)






![4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2615392.png)
![1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2615393.png)
